(+/-)-2-Hydroxy-3-buten-1-yl tosylate
Overview
Description
(+/-)-2-Hydroxy-3-buten-1-yl tosylate is an organic compound that belongs to the class of tosylates Tosylates are esters of toluenesulfonic acid and are commonly used in organic synthesis as intermediates
Scientific Research Applications
(+/-)-2-Hydroxy-3-buten-1-yl tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (+/-)-2-Hydroxy-3-buten-1-yl tosylate typically involves the reaction of 2-hydroxy-3-buten-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the tosylate group, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of tosylates often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-Hydroxy-3-buten-1-yl tosylate can undergo various types of chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which can replace the tosylate group with an iodide ion.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) can induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: The major product is typically the corresponding alkyl halide.
Elimination: The major product is an alkene.
Oxidation: The major products can include aldehydes, ketones, or carboxylic acids, depending on the reaction conditions.
Mechanism of Action
The mechanism of action of (+/-)-2-Hydroxy-3-buten-1-yl tosylate involves its ability to act as a leaving group in substitution and elimination reactions. The tosylate group is a good leaving group due to its stability and the ability to delocalize the negative charge through resonance. This makes the compound highly reactive and useful in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonates (Mesylates): Similar to tosylates but derived from methanesulfonic acid.
Trifluoromethanesulfonates (Triflates): Derived from trifluoromethanesulfonic acid and are even better leaving groups than tosylates.
Uniqueness
(+/-)-2-Hydroxy-3-buten-1-yl tosylate is unique due to its specific structure, which combines the reactivity of the tosylate group with the presence of a hydroxyl group and a double bond. This makes it versatile for various synthetic applications and research purposes .
Properties
IUPAC Name |
2-hydroxybut-3-enyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCDBZHHLIPOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393620 | |
Record name | (+/-)-2-Hydroxy-3-buten-1-yl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138332-13-5, 133095-74-6 | |
Record name | (+/-)-2-Hydroxy-3-buten-1-yl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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